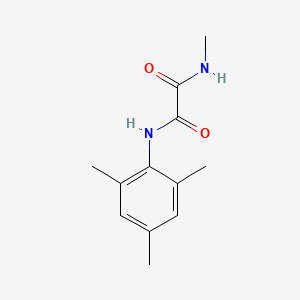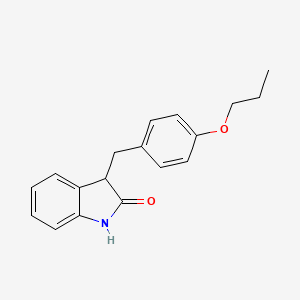
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a member of the piperidine carboxylate family of compounds, which have been shown to have a range of pharmacological effects. In
Wirkmechanismus
The mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate may increase the levels of acetylcholine in the brain, which is thought to have neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been found to increase the expression of certain neurotrophic factors, which are proteins that promote the growth and survival of neurons. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been shown to have anti-inflammatory effects, and has been found to reduce the levels of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that the mechanism of action of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have neuroprotective effects and to increase the expression of certain neurotrophic factors, which may make it a promising candidate for the treatment of this disease. Another potential area of research is the use of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate as an anti-inflammatory agent. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory effects in animal models, and further research is needed to investigate its potential use in the treatment of inflammatory diseases.
Synthesemethoden
The synthesis of ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate involves the reaction between 2-naphthylmethylamine and ethyl 3-bromopiperidine-1-carboxylate. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified by column chromatography to obtain ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate in its pure form.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has been shown to have a range of potential therapeutic applications. It has been found to have neuroprotective properties, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. ethyl 1-(2-naphthylmethyl)-3-piperidinecarboxylate has also been studied for its potential use as an anti-inflammatory agent, and has been shown to have anti-inflammatory effects in animal models.
Eigenschaften
IUPAC Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-8-5-11-20(14-18)13-15-9-10-16-6-3-4-7-17(16)12-15/h3-4,6-7,9-10,12,18H,2,5,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMHXQDHOCIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(naphthalen-2-ylmethyl)piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5182389.png)


![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)
